molecular formula C17H16N2O3 B2439008 [3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 330558-93-5

[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B2439008
CAS No.: 330558-93-5
M. Wt: 296.326
InChI Key: HXPUPSQXVXFINM-UHFFFAOYSA-N
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Description

3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a furo[2,3-b]pyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the amino, methoxymethyl, and phenylmethanone groups. Common reagents used in these steps include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its derivatives may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUPSQXVXFINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326396
Record name [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330558-93-5
Record name [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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